molecular formula C11H13BrO B2607290 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene CAS No. 82827-58-5

5-(2-Bromoethoxy)-2,3-dihydro-1H-indene

Cat. No.: B2607290
CAS No.: 82827-58-5
M. Wt: 241.128
InChI Key: BOGDZQBNXLDUMW-UHFFFAOYSA-N
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Description

5-(2-Bromoethoxy)-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes This compound is characterized by the presence of a bromoethoxy group attached to the indene ring system

Scientific Research Applications

5-(2-Bromoethoxy)-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene can be achieved through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide via an S_N2 reaction. For this compound, the reaction typically involves the use of 2-bromoethanol and 2,3-dihydro-1H-indene in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to form the desired ether .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoethoxy)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Nucleophilic Substitution (S_N2): The bromoethoxy group can be substituted by nucleophiles such as alkoxides or amines.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, and the reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly used reducing agents.

Major Products Formed

    Nucleophilic Substitution: Formation of ethers or amines.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Bromoethoxy)-2,3-dihydro-1H-indene is unique due to its indene ring system, which imparts distinct chemical and physical properties compared to other similar compounds. The presence of the bromoethoxy group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-(2-bromoethoxy)-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-6-7-13-11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGDZQBNXLDUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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